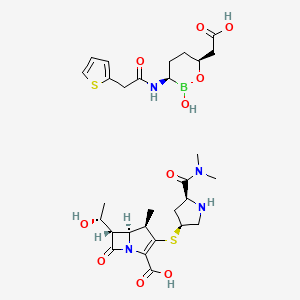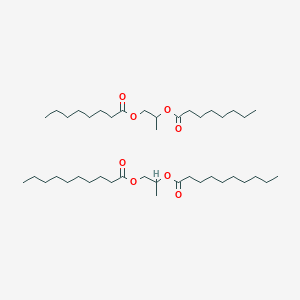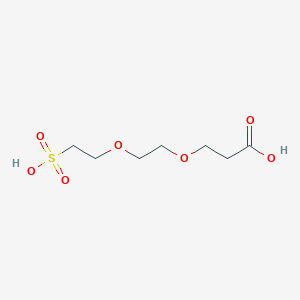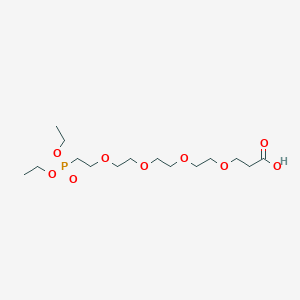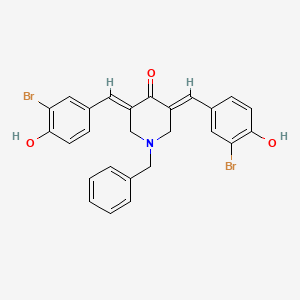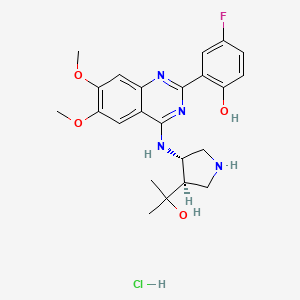
CCT241533 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCT241533 hydrochloride is a selective inhibitor of checkpoint kinase 2 (Chk2) with an IC50 of 3 nM . It has been found to block Chk2 activity in human cancer cell lines and potentiate the cytotoxicity of the PARP inhibitors .
Molecular Structure Analysis
The molecular structure of CCT241533 hydrochloride is confirmed by X-ray crystallography to bind to CHK2 in the ATP pocket .
Chemical Reactions Analysis
CCT241533 hydrochloride has been shown to block CHK2 activity in human tumor cell lines in response to DNA damage. This is demonstrated by the inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation .
Aplicaciones Científicas De Investigación
Potent and Selective Inhibitor of CHK2
CCT241533 hydrochloride has been identified and characterized as a potent and selective inhibitor of CHK2 . It inhibits CHK2 with an IC50 of 3 nmol/L and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L .
Enhancing the Efficacy of Genotoxic Cancer Therapies
Inhibitors of CHK2, like CCT241533, may increase the efficacy of genotoxic cancer therapies . This is because CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Potentiating the Cytotoxicity of PARP Inhibitors
CCT241533 has been found to potentiate the cytotoxicity of two structurally distinct PARP inhibitors . This suggests that CHK2 inhibitors may exert therapeutic activity in combination with PARP inhibitors .
Blocking CHK2 Activity in Human Tumor Cell Lines
CCT241533 has been shown to block CHK2 activity in human tumor cell lines in response to DNA damage . This is evidenced by the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation .
Role in DNA Damage Response
CHK2, the target of CCT241533, plays a crucial role in the DNA damage response. It is involved in the ATM-mediated response to double-strand DNA breaks . Therefore, CCT241533, by inhibiting CHK2, can potentially influence the DNA damage response.
Reversing Tamoxifen Resistance in ER-Positive Breast Cancer
Inhibition of CHK2 by CCT241533 could reverse tamoxifen resistance in vitro and in vivo . High p-CHK2 expression was significantly associated with high nuclear BQ expression, tamoxifen resistance, and poorer overall and disease-specific survival .
Mecanismo De Acción
Target of Action
CCT241533 hydrochloride is a potent and selective inhibitor of Checkpoint kinase 2 (CHK2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Mode of Action
CCT241533 hydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket . This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .
Biochemical Pathways
The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Pathway activation initiates DNA repair, induces cell-cycle arrest until repair is completed, and primes both the p53-dependent and independent apoptotic pathways .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
CCT241533 hydrochloride blocks CHK2 activity in human tumor cell lines in response to DNA damage, as demonstrated by inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation . This compound significantly potentiates the cytotoxicity of two structurally distinct parp inhibitors . Clear induction of the pS516 CHK2 signal is seen with a PARP inhibitor alone, and this activation is abolished by CCT241533 .
Safety and Hazards
Direcciones Futuras
The potential of CCT241533 hydrochloride as a drug target is still unclear, but inhibitors of CHK2 may increase the efficacy of genotoxic cancer therapies in a p53 mutant background by eliminating one of the checkpoints or DNA repair pathways contributing to cellular resistance . Consequently, CHK2 inhibitors may exert therapeutic activity in combination with PARP inhibitors .
Propiedades
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJUTZIXHTMPC-SSPJITILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCT241533 hydrochloride | |
CAS RN |
1431697-96-9 |
Source


|
| Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






